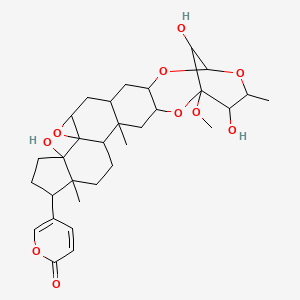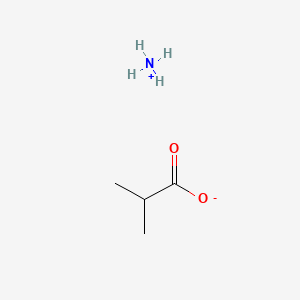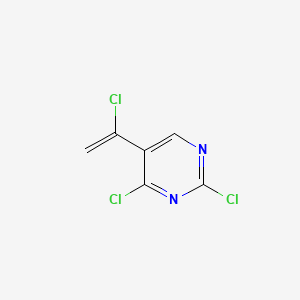
8-(5-Hexylfuran-2-yl)octanoic acid
Übersicht
Beschreibung
8-(5-Hexylfuran-2-yl)octanoic acid is a heterocyclic fatty acid characterized by the presence of a furan ring substituted with a hexyl group at the 5-position and an octanoic acid chain at the 8-position. This compound is part of the furan fatty acids family, which are known for their unique structural features and potential biological activities .
Wirkmechanismus
Target of Action
It is a furan and a heterocyclic fatty acid , suggesting it may interact with a variety of biological targets.
Mode of Action
Biochemical Pathways
The compound is involved in the beta-oxidation pathway . In this pathway, 8-(5-Hexylfuran-2-yl)octanoyl-CoA, a derivative of the compound, undergoes a series of reactions, including dehydrogenation .
Result of Action
As a fatty acid, it may be involved in energy production through beta-oxidation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Hexylfuran-2-yl)octanoic acid typically involves the construction of the furan ring followed by the introduction of the hexyl and octanoic acid substituents. One common method involves the cyclization of a suitable precursor to form the furan ring, followed by alkylation to introduce the hexyl group. The octanoic acid chain can be introduced through esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through techniques such as distillation, crystallization, or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
8-(5-Hexylfuran-2-yl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
8-(5-Hexylfuran-2-yl)octanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying furan chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals
Vergleich Mit ähnlichen Verbindungen
8-(5-Hexylfuran-2-yl)octanoic acid can be compared with other furan fatty acids, such as:
8-(5-Heptylfuran-2-yl)octanoic acid: Similar structure but with a heptyl group instead of a hexyl group.
9-(5-Hexylfuran-2-yl)nonanoic acid: Similar structure but with a nonanoic acid chain instead of an octanoic acid chain.
11-(5-Hexylfuran-2-yl)undecanoic acid: Similar structure but with an undecanoic acid chain instead of an octanoic acid chain
These compounds share similar structural features but differ in the length of the alkyl chains, which can influence their physical and chemical properties, as well as their biological activities.
Eigenschaften
IUPAC Name |
8-(5-hexylfuran-2-yl)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-8-11-16-14-15-17(21-16)12-9-6-5-7-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNVIDWMWMWUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(O1)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327911 | |
| Record name | 8-(5-hexylfuran-2-yl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4179-44-6 | |
| Record name | 8-(5-hexylfuran-2-yl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of furan fatty acids like 8-(5-Hexylfuran-2-yl)octanoic acid in soybeans and soy products?
A: While the provided abstract does not specifically delve into the mechanisms of action or properties of this compound, it highlights the importance of furan fatty acids as valuable components of soybeans and soy products. [] This suggests that further research on these compounds, including this compound, is warranted to understand their potential benefits and applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate](/img/structure/B1199660.png)





![(2S,3S)-4-[(1E)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-EN-1-YL]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1199667.png)






